![molecular formula C12H16N4O2S B3282614 4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide CAS No. 753470-06-3](/img/structure/B3282614.png)
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide
Overview
Description
The compound “4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide” is a product used for proteomics research . It has a molecular weight of 280.35 .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N4O2S . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available in specific databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Its molecular weight is 280.34604 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Antiproliferative Activity in Cancer Cells
The compound has been investigated for its antiproliferative effects against various cancer cell lines. Notably, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol —a derivative of this compound—displayed low micromolar GI50 values. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in the apoptotic cascade), and led to microtubule-associated protein 1-light chain 3 (LC3) fragmentation. Additionally, it reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
EGFR Kinase Inhibition
In silico design and synthesis of derivatives containing the pyridin-4-yl moiety revealed promising results in terms of EGFR kinase inhibition. These compounds were evaluated for their anticancer activity against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervix uteri cancerous tissues) .
Antimycobacterial Properties
N-(pyridin-4-yl) salicylamides, structurally related to our compound, have shown potential as wide-spectrum antimycobacterial substances. Their activity depends on the balance between hydrophobicity and electron-withdrawing substituents on the phenyl and pyridine rings .
Antiviral Activity
Novel 3-(pyridin-4-yl)-1,2,4-triazines, synthesized using atom-economical approaches, demonstrated activity against the vaccinia virus. Among them, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine emerged as a potent pH indicator for fluorescence-based and ratiometric pH sensing .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the field of photocatalysis .
Mode of Action
It’s worth noting that similar compounds have been used in photocatalytic processes . In these processes, the compound absorbs light and uses this energy to drive chemical reactions .
Biochemical Pathways
In the context of photocatalysis, the compound could potentially be involved in the hydrogen evolution reaction .
Result of Action
Similar compounds have been used in photocatalytic processes to drive chemical reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the context of photocatalysis, the presence of light is crucial for the compound’s activity . Additionally, the compound’s stability in different pH environments could also influence its action .
properties
IUPAC Name |
4-pyridin-4-yl-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c17-19(18)14-11-4-2-1-3-9-16(11)12(15-19)10-5-7-13-8-6-10/h5-8,12,15H,1-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRDDULSZCFHRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NS(=O)(=O)NC(N2CC1)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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